molecular formula C17H18BrN5O B2918138 N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-3-(2-bromophenyl)propanamide CAS No. 2034376-80-0

N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-3-(2-bromophenyl)propanamide

Cat. No.: B2918138
CAS No.: 2034376-80-0
M. Wt: 388.269
InChI Key: FUDAWFWBVQFVFC-UHFFFAOYSA-N
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Description

The compound N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-3-(2-bromophenyl)propanamide is a triazolopyrimidine derivative featuring a 2-bromophenyl propanamide substituent. The bromine atom at the 2-position of the phenyl ring introduces steric bulk and electron-withdrawing effects, which may influence its physicochemical and biological properties compared to related compounds .

Properties

IUPAC Name

3-(2-bromophenyl)-N-[3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18BrN5O/c18-15-6-2-1-5-14(15)7-8-16(24)19-9-3-4-13-10-20-17-21-12-22-23(17)11-13/h1-2,5-6,10-12H,3-4,7-9H2,(H,19,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUDAWFWBVQFVFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CCC(=O)NCCCC2=CN3C(=NC=N3)N=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18BrN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-3-(2-bromophenyl)propanamide is a synthetic compound that belongs to the class of heterocyclic compounds. It features a triazolo-pyrimidine core and exhibits potential biological activities that make it of significant interest in medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound's structure is characterized by the presence of a triazolo ring fused to a pyrimidine structure, along with a bromophenyl substituent. The molecular formula can be represented as follows:

C15H17BrN6O\text{C}_{15}\text{H}_{17}\text{BrN}_{6}\text{O}

This unique arrangement contributes to its diverse biological activities.

The primary target of this compound is believed to be Cyclin-Dependent Kinase 2 (CDK2) . The compound inhibits CDK2 activity, which plays a crucial role in cell cycle regulation. This inhibition can lead to decreased proliferation of cancer cells and may also affect other signaling pathways such as the ERK signaling pathway , reducing phosphorylation levels of key proteins involved in cell growth and survival.

Anticancer Activity

Numerous studies have reported the compound's cytotoxic effects against various cancer cell lines. For instance:

  • Cell Lines Tested : The compound has shown significant cytotoxicity against:
    • HeLa cells (cervical cancer)
    • MCF-7 cells (breast cancer)
    • A549 cells (lung cancer)

The IC50 values for these cell lines indicate potent activity, suggesting its potential as an anticancer agent.

Neuroprotective Effects

Research indicates that compounds similar to this compound exhibit neuroprotective properties. These effects are attributed to their ability to modulate pathways associated with neurodegenerative diseases.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Preliminary studies suggest moderate activity against various bacterial strains:

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

Case Studies and Research Findings

  • In Vitro Studies : A study published in Journal of Medicinal Chemistry demonstrated that derivatives of triazolo-pyrimidines possess significant anticancer activity through CDK inhibition. The study highlighted the structure-activity relationship (SAR), indicating that specific substitutions enhance efficacy .
  • Neuroprotective Research : A recent publication examined the neuroprotective effects of triazolo-pyrimidine derivatives in models of oxidative stress-induced neuronal damage. The findings suggested that these compounds could mitigate neuronal cell death by modulating nitric oxide pathways .
  • Antimicrobial Evaluation : Another study assessed the antimicrobial properties of various triazolo derivatives, including this compound. Results indicated promising activity against resistant bacterial strains .

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Name Substituent Molecular Formula Molecular Weight (g/mol) Key Features
Target Compound 2-Bromophenyl C₁₈H₂₀BrN₅O ~403.3 Bromine enhances lipophilicity (predicted logP > 3.5); potential metabolic stability due to halogenation .
N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-3-(o-tolyl)propanamide (CAS 2034615-56-8) o-Tolyl (2-methylphenyl) C₁₈H₂₁N₅O 323.4 Methyl group increases electron density; lower molecular weight may improve solubility .
N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-3-(4-propoxyphenyl)propanamide (CAS 2034615-50-2) 4-Propoxyphenyl C₂₀H₂₅N₅O₂ 367.4 Propoxy group enhances hydrophilicity; extended alkyl chain may alter binding kinetics .
N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-5-methylisoxazole-3-carboxamide (CAS 2034276-80-5) 5-Methylisoxazole-3-carboxamide C₁₃H₁₄N₆O₂ 286.29 Smaller substituent reduces steric hindrance; carboxamide group may favor hydrogen bonding .
3-(3-Fluorobenzenesulfonamido)-N-(3-{2-methylpyrazolo[1,5-a]pyrimidin-6-yl}propyl)propanamide Pyrazolo[1,5-a]pyrimidine core with sulfonamido group Not provided Not provided Pyrazolo core differs electronically from triazolo; sulfonamido group introduces acidity and polarity .

Structural Variations and Implications

  • Aryl Substituents: The 2-bromophenyl group in the target compound contrasts with the o-tolyl (electron-donating) and 4-propoxyphenyl (electron-donating via alkoxy) groups in analogs. The propoxy chain in CAS 2034615-50-2 introduces flexibility and polarity, which could improve aqueous solubility compared to the brominated analog .
  • Core Heterocycle: Compounds like the pyrazolo[1,5-a]pyrimidine derivative () replace the triazolo core, affecting electronic distribution and binding affinity. Triazolopyrimidines are known for kinase inhibition, while pyrazolo analogs may target different enzymes .

Predicted Physicochemical Properties

  • Metabolic Stability: Halogenation often reduces oxidative metabolism, implying longer half-life for the target compound compared to non-halogenated analogs .

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